molecular formula C20H19NO4 B613567 Fmoc-Amcp-OH CAS No. 1263045-62-0

Fmoc-Amcp-OH

Cat. No. B613567
M. Wt: 337,38 g/mole
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Amcp-OH, also known as 4-(9-fluorenylmethoxycarbonyl)-α-methyl-α-phenylcinnamic acid, is an important synthetic intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs. It is a versatile building block for various chemical reactions, including peptide synthesis, condensation reactions, and polymerization. Fmoc-Amcp-OH is a valuable tool for scientists in the laboratory, as it provides a convenient, cost-effective, and efficient way to synthesize a variety of compounds.

Scientific Research Applications

Biomedical Applications

Field

Biomedical Research

Application

Fmoc-derivatized cationic hexapeptides have been used to create self-supporting hydrogels for potential biomedical applications . These hydrogels are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .

Method

The synthesis of these hydrogels involves the use of a novel class of synthetic hydrogel-forming amphiphilic cationic peptides, referred to as series K . These peptides contain an aliphatic region and a Lys residue . The acetyl group at the N-terminus of these peptides is replaced by aromatic portions, such as the Fmoc protecting group . The peptides’ tendency to self-assemble and gel in aqueous solution was investigated using a set of biophysical techniques .

Results

The structural characterization pointed out that only the Fmoc-derivatives of series K keep their capability to gel . Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

Fabrication of Biofunctional Hydrogel Materials

Field

Material Science

Application

Various biofunctional hydrogel materials can be fabricated in aqueous media through the self-assembly of peptide derivatives, forming supramolecular nanostructures .

Method

In this study, the self-assembly of new Fmoc-dipeptides comprising α-methyl-L-phenylalanine was described . It was found that the position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .

Results

The results or outcomes obtained from this application were not specified in the source .

properties

IUPAC Name

1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c22-18(23)20(9-10-20)12-21-19(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEXEGCTGAJEAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Amcp-OH

CAS RN

1263045-62-0
Record name 1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropane-1-carboxylic acid
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